

LRRK2 Inhibitor MK-1468: A Comparative Analysis of Preclinical Toxicology Profiles

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Compound of Interest

Compound Name: MK-1468

Cat. No.: B12384802

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The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors as a potential disease-modifying therapy for Parkinson's disease has been an area of intense research. **MK-1468**, a potent and selective LRRK2 inhibitor, has undergone preclinical toxicology studies to assess its safety profile. This guide provides a comparative overview of the Good Laboratory Practice (GLP) toxicology findings for **MK-1468** alongside other notable LRRK2 inhibitors, supported by available experimental data and protocols.

Comparative Toxicology of LRRK2 Inhibitors in Non-Human Primates

The primary safety concern identified in non-human primate (NHP) toxicology studies of LRRK2 inhibitors has been on-target lung toxicity. The following table summarizes the key findings for **MK-1468** and its alternatives.

Compound	Species	Duration	Dose Levels	Key Toxicological Findings in the Lung	Reversibility
MK-1468	Rhesus Monkey	7 and 30 days	7-day: 100, 200, 800 mg/kg/day 30-day: 30, 100, 500 mg/kg b.i.d.	<ul style="list-style-type: none">- Hypertrophy and hyperplasia of type 2 pneumocytes- Accumulation of intra-alveolar macrophages- Thickening and deformation of alveolar walls-- Increased collagen deposition (fibrosis)[1][2]	Changes persisted 12 weeks after drug withdrawal, suggesting a lack of complete reversibility[1][2][3]
GNE-7915	Cynomolgus & Rhesus Monkeys	7 and 14 days	Cynomolgus: 65 mg/kg/day Rhesus: 22.5 mg/kg b.i.d.	<ul style="list-style-type: none">- Mild cytoplasmic vacuolation of type II pneumocytes [4][5]	The lung effects were shown to be reversible[4][6]
MLi-2	Macaques	2 weeks	15 and 50 mg/kg, once daily	<ul style="list-style-type: none">- Mild cytoplasmic vacuolation of type II pneumocytes [4][5]	The lung effects were shown to be reversible[4][6]

PFE-360	Macaques	2 weeks	3 and 6 mg/kg, once daily	- Minimal to no histopathological lung changes at lower doses, with some mild vacuolation at higher doses[4][5]	The lung effects were shown to be reversible[4]
"Compound 25"	Rhesus Monkey	7 days	50 and 225 mg/kg b.i.d.	- Hypertrophy and hyperplasia of type 2 pneumocytes - Accumulation of intra-alveolar macrophages - Collagen deposition within alveolar walls[2]	Not explicitly stated, but the nature of the findings (hyperplasia and collagen) suggests potential for irreversibility.
DNL201	Macaques	9 months	Not specified	Reported to be well-tolerated up to the highest dose tested with no effects on lung function at therapeutic doses[7]	Not applicable as no adverse findings were reported.

Experimental Protocols

The non-human primate toxicology studies for these LRRK2 inhibitors generally followed standard protocols for preclinical safety assessment. While specific details for each study may vary, the general methodology is outlined below.

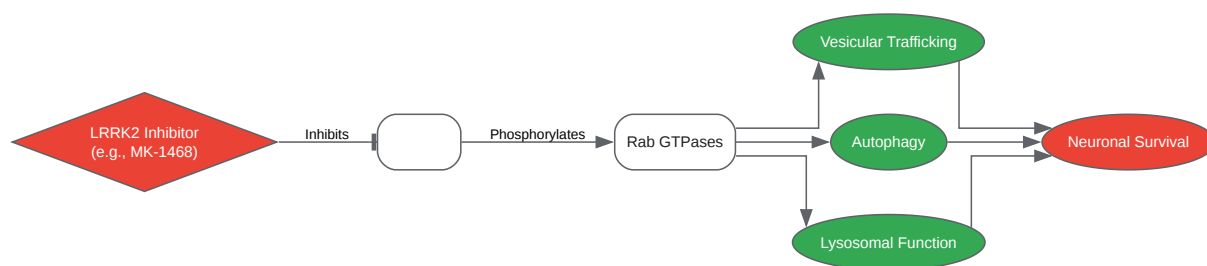
General Non-Human Primate Toxicology Study Protocol

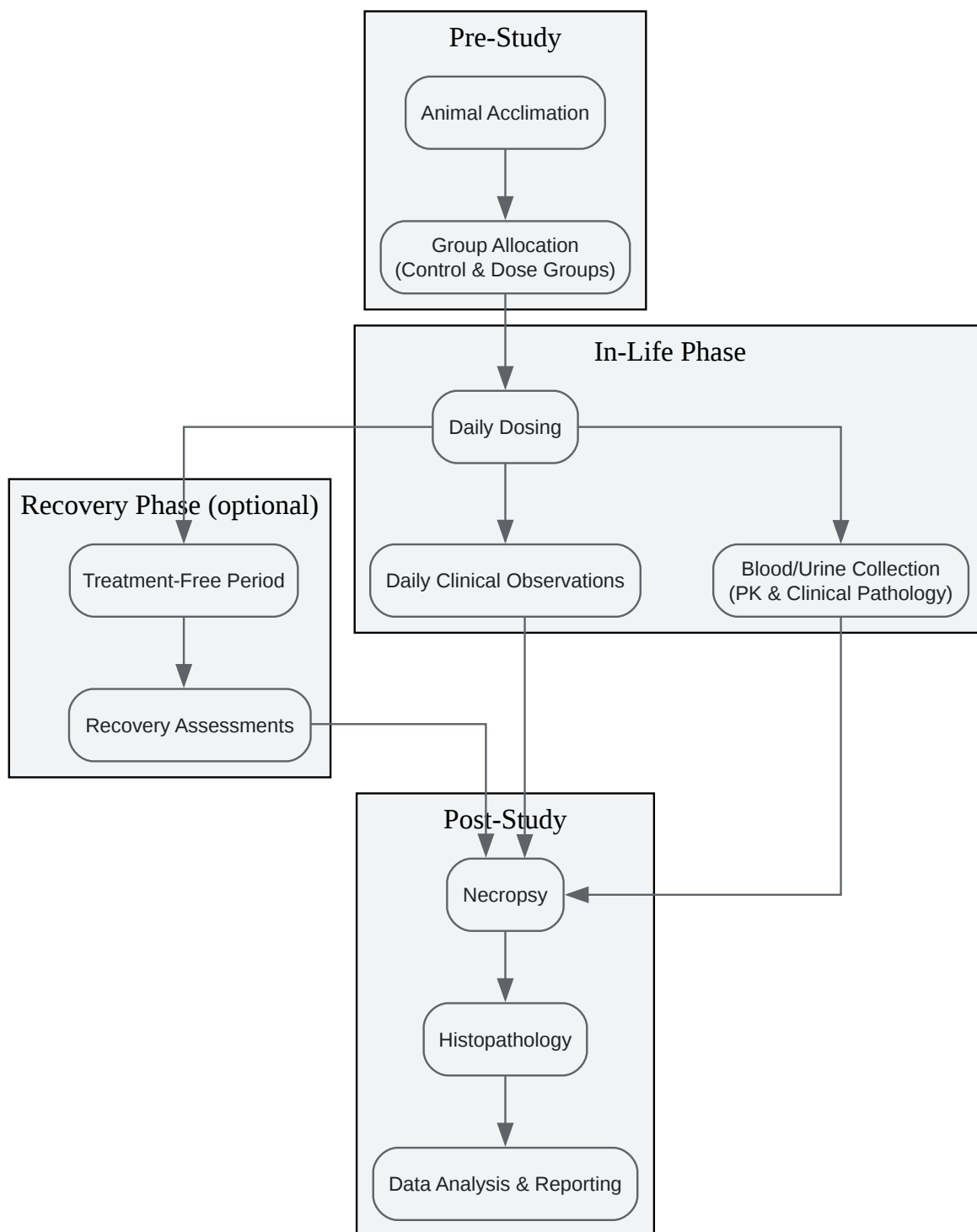
- **Test System:** Naive, purpose-bred monkeys (e.g., Cynomolgus or Rhesus macaques) are typically used. Animals are acclimated to the laboratory environment before study initiation.
- **Group Size:** Studies often include a control group and multiple dose groups, with an equal number of male and female animals in each group.
- **Dosing:** The test article is administered via the intended clinical route (e.g., oral gavage). Dosing is typically performed daily for the specified study duration.
- **Clinical Observations:** Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appetite, and stool consistency. Body weights are recorded regularly.
- **Safety Pharmacology:** Cardiovascular parameters (e.g., electrocardiograms, blood pressure) and respiratory function may be monitored.
- **Clinical Pathology:** Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis to assess organ function.
- **Toxicokinetics:** Blood samples are collected to determine the plasma concentrations of the drug and its metabolites, which helps in understanding the exposure-response relationship.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed. Organs and tissues are collected, weighed, and examined for gross abnormalities. Tissues are then processed for microscopic examination (histopathology) to identify any cellular changes. For the LRRK2 inhibitors, special attention is given to the lungs, kidneys, and other tissues with high LRRK2 expression.
- **Recovery Groups:** In some studies, a subset of animals from the control and high-dose groups are kept for a treatment-free period to assess the reversibility of any observed

toxicities.

Visualizing the LRRK2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.





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